molecular formula C12H17NO4S B14842829 2-Cyclopropoxy-3-isopropoxybenzenesulfonamide

2-Cyclopropoxy-3-isopropoxybenzenesulfonamide

Cat. No.: B14842829
M. Wt: 271.33 g/mol
InChI Key: NDOKGSVVTXWZNP-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-3-isopropoxybenzenesulfonamide is a chemical compound with the molecular formula C12H17NO4S It is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a benzenesulfonamide core

Preparation Methods

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques. The use of continuous flow reactors and automated systems could enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropoxy-3-isopropoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or isopropoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving sulfonamide groups.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-3-isopropoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize similar substrates. This inhibition can disrupt essential biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Cyclopropoxy-5-isopropoxybenzenesulfonamide: A closely related compound with similar structural features.

    4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: Another compound with a cyclopropoxy group attached to a benzenesulfonamide core.

Uniqueness: 2-Cyclopropoxy-3-isopropoxybenzenesulfonamide is unique due to the specific positioning of the cyclopropoxy and isopropoxy groups on the benzenesulfonamide core. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

2-cyclopropyloxy-3-propan-2-yloxybenzenesulfonamide

InChI

InChI=1S/C12H17NO4S/c1-8(2)16-10-4-3-5-11(18(13,14)15)12(10)17-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3,(H2,13,14,15)

InChI Key

NDOKGSVVTXWZNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

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